molecular formula C18H17NOS3 B2883851 4-(1-benzothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1705513-23-0

4-(1-benzothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2883851
CAS No.: 1705513-23-0
M. Wt: 359.52
InChI Key: BXDFTIDYKAWBBG-UHFFFAOYSA-N
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Description

4-(1-benzothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex heterocyclic compound that features a benzo[b]thiophene core, a thiazepane ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step reactions starting from readily available precursors. One common method involves the palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, followed by further functionalization to introduce the thiazepane ring . The reaction conditions often require a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-benzothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazepane rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, facilitated by reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Bromine in chloroform at room temperature.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

4-(1-benzothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: A simpler analog with a single thiophene ring.

    Thiazepane: A compound with a similar thiazepane ring but lacking the benzo[b]thiophene core.

    Thiophene: A basic heterocyclic compound with a single thiophene ring.

Uniqueness

4-(1-benzothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is unique due to its combination of a benzo[b]thiophene core, a thiazepane ring, and a thiophene moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-benzothiophen-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS3/c20-18(17-12-13-4-1-2-5-14(13)23-17)19-8-7-16(22-11-9-19)15-6-3-10-21-15/h1-6,10,12,16H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDFTIDYKAWBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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